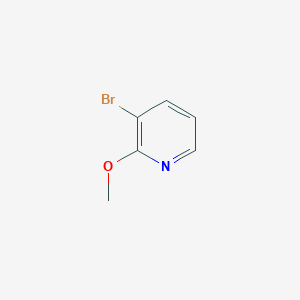

3-Bromo-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORGLLGXCAQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501578 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-59-8 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Properties

An In-Depth Technical Guide to 3-Bromo-2-methoxypyridine

CAS Number: 13472-59-8

This technical guide provides comprehensive information on this compound, a pivotal chemical intermediate for professionals in research, drug development, and material science. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in synthetic chemistry, and essential safety and handling procedures.

This compound is a substituted pyridine (B92270) derivative featuring a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1][2] Its CAS Registry Number is 13472-59-8 .[1][3][4][5]

Physicochemical Data

The quantitative properties of this compound are summarized below. The data highlights its characteristics as a high-purity liquid suitable for various laboratory and industrial applications.

| Property | Value | Citations |

| CAS Number | 13472-59-8 | [1][3][4][5] |

| Molecular Formula | C₆H₆BrNO | [1][3] |

| Molecular Weight | 188.02 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥96–99% | [1] |

| Density | 1.5856 g/mL at 25 °C | [1] |

| Refractive Index | nD/20 = 1.566 | [1] |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727); limited solubility in water. | [1] |

Spectral Data

Spectral data is crucial for the structural confirmation of this compound. Spectroscopic information is available from various suppliers and chemical databases.

| Spectral Data Type | Availability |

| ¹H NMR | Available[6] |

| ¹³C NMR | Available[6] |

| Mass Spectrometry (MS) | Available[6] |

| Infrared (IR) | Available[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the nucleophilic substitution of a chloro-precursor.

Synthesis from 3-Bromo-2-chloropyridine (B150940)

This method relies on the displacement of the chlorine atom at the 2-position of the pyridine ring with a methoxy group.

Experimental Protocol:

-

Under an inert argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (DMF, 30 mL).[7]

-

To this solution, add a 28% methanolic solution of sodium methanol (5.73 g).[7]

-

Heat the reaction mixture to 80°C and stir for 30 minutes.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Quench the reaction by adding water.[7]

-

Extract the product with ethyl acetate. Combine the organic phases.[7]

-

Wash the combined organic phase sequentially with water and a saturated sodium chloride solution.[7]

-

Dry the organic phase over anhydrous magnesium sulfate.[7]

-

Remove the solvent by concentration under reduced pressure to yield the crude product as a light yellow oil (4.43 g).[7]

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound(13472-59-8) 1H NMR [m.chemicalbook.com]

- 7. This compound | 13472-59-8 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive bromine atom with an electron-donating methoxy (B1213986) group on a pyridine (B92270) scaffold, render it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its utilization in key chemical transformations, and its significant role as an intermediate in the synthesis of targeted therapeutics, with a special focus on the dopamine (B1211576) D4 receptor agonist, ABT-724.

Core Properties of this compound

This compound is a commercially available reagent that serves as a cornerstone in the synthesis of a wide array of functionalized pyridine derivatives.[1][2] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 188.02 g/mol | [3][4] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| CAS Number | 13472-59-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.5856 g/mL at 25 °C | [4] |

| Purity | ≥96–99% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | [2] |

Synthesis and Key Reactions

While various methods exist for the synthesis of substituted pyridines, this compound is often utilized in cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a paramount example of its application.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing a bromopyridine derivative, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired coupled product.

References

An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Properties, Synthesis, and Core Reactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, provides a scaffold for a wide array of synthetic transformations. The bromine atom serves as a key functional handle for cross-coupling reactions and nucleophilic substitutions, while the methoxy group influences the electronic properties and reactivity of the pyridine (B92270) ring.[1] This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key synthetic applications, and a summary of its safety and handling requirements.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. All quantitative data is presented for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13472-59-8 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.5856 g/mL at 25 °C | [1] |

| Boiling Point | 87 °C at 16 Torr (21.3 hPa) | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.566 | [1] |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | [2] |

| Purity | ≥96–99% | [1] |

| Solubility | Soluble in organic solvents (DMSO, Methanol). Limited solubility in water. | [1] |

| pKa (Predicted) | 1.04 ± 0.10 | ChemicalBook |

Spectral Data

| Spectrum Type | Description |

| ¹H NMR | Spectra are available for confirmation of structure.[3] |

| ¹³C NMR | Spectra are available for confirmation of structure.[3] |

| Mass Spectrometry | Expected m/z for [M]+: 186.96 (Br⁷⁹), 188.96 (Br⁸¹). |

| Infrared (IR) | Spectra are available for confirmation of functional groups. |

Reactivity and Synthetic Applications

This compound is a valuable intermediate primarily used in the construction of more complex molecules through carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom at the 3-position is the primary site of reactivity.

Key applications include its use as a substrate in:

-

Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, vinyl, and amino groups.

-

Grignard Reactions: It can undergo halogen-magnesium exchange to form a pyridyl Grignard reagent, which can then react with various electrophiles.

-

Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions.[1]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis of this compound and its application in several cornerstone reactions of modern organic synthesis.

Synthesis of this compound

This protocol details the synthesis via nucleophilic substitution of 3-bromo-2-chloropyridine (B150940) with sodium methoxide (B1231860).

Methodology:

-

Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 6.3 mL per gram of substrate).

-

To this solution, add a 28% solution of sodium methoxide in methanol (B129727) (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 30 minutes. Monitor reaction completion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Combine the organic phases and wash sequentially with water and saturated sodium chloride solution (brine).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a light yellow oil.

Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on established methods for the coupling of bromopyridines with boronic acids.[4][5][6] Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Methodology:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., SPhos or XPhos, 4 mol%).

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

-

Heat the reaction mixture to 80–110 °C with vigorous stirring for 12–24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation using this compound.[7][8][9] The choice of ligand and base is critical and often substrate-dependent.

Methodology:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol% or Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP, XantPhos, 3-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 eq).

-

Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Add anhydrous, degassed toluene (B28343) or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 80–110 °C for 8–24 hours, until starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate or CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the aminated product.

Grignard Reagent Formation via Halogen-Magnesium Exchange

This modern protocol uses turbo Grignard reagents like iPrMgCl·LiCl for a mild and functional-group-tolerant halogen-magnesium exchange.[10][11][12]

Methodology:

-

To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF (to approx. 0.5 M).

-

Cool the solution to -15 °C using a suitable cooling bath (e.g., salt-ice).

-

Slowly add iPrMgCl·LiCl solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.

-

Stir the reaction mixture at -15 °C to 0 °C for 1.5 hours to ensure complete formation of the pyridyl Grignard reagent. The reagent is now ready for reaction with an electrophile.

-

Reaction with Electrophile (Example: Benzaldehyde):

-

To the freshly prepared Grignard solution at -15 °C, slowly add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Signal Word: Danger.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves. Wear a lab coat or impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., type ABEK (EN14387) respirator filter).

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Recommended storage temperature may be 2-8°C.

-

Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Mild Mg – Halogen Exchange [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, offers a versatile scaffold for the synthesis of complex molecules.[1] The presence of the bromine atom provides a reactive site for various cross-coupling and nucleophilic substitution reactions, while the methoxy group influences the electronic properties and reactivity of the pyridine ring.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development.[1][2]

Physicochemical and Spectroscopic Data

This compound is typically supplied as a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13472-59-8 | [3] |

| Molecular Formula | C₆H₆BrNO | [3] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.5856 g/mL at 25 °C | |

| Boiling Point | 70-73 °C at 3 mmHg | |

| Refractive Index | nD/20 1.566 | |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [1] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

2.2.1 ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

2.2.2 ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

2.2.3 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

2.2.4 Mass Spectrometry (MS)

| m/z | Assignment |

| Data not available in search results |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the nucleophilic substitution of a chloro-substituent with a methoxy group.

Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine

This protocol details the synthesis of this compound from 3-bromo-2-chloropyridine.

Materials:

-

3-Bromo-2-chloropyridine

-

28% Sodium methoxide in methanol

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL).

-

To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).

-

Heat the reaction mixture to 80°C and stir for 30 minutes.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure to yield the crude product as a light yellow oil.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]

The bromine atom at the 3-position serves as a handle for introducing various aryl or heteroaryl groups, making it an invaluable precursor in the development of novel pharmaceutical and agrochemical agents.[1][2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane (B91453) and water)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water).

-

Heat the reaction mixture to 80-100°C with stirring for several hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 2-methoxy-3-arylpyridine.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and dark place.

-

Store under an inert atmosphere to prevent degradation.[1]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, providing access to a diverse range of substituted pyridine derivatives. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

References

An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. Its unique electronic and steric properties, arising from the presence of a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, make it an invaluable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, and its application in key cross-coupling reactions. The strategic importance of this compound in the development of novel pharmaceuticals is also highlighted.

Chemical Identity and Properties

This compound is most commonly identified by its IUPAC name and its Chemical Abstracts Service (CAS) Registry Number. While direct synonyms are not prevalent in the literature, it is occasionally referred to as 2-methoxy-3-bromopyridine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13472-59-8[1][2] |

| Molecular Formula | C₆H₆BrNO[1] |

| SMILES | COc1ncccc1Br |

| InChI | 1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 |

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid under standard conditions, with good solubility in common organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 1.5856 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 87 °C at 16 Torr | [7] |

| Refractive Index | n20/D 1.566 | [5][6] |

| Solubility | Soluble in DMSO and methanol; limited solubility in water. | [3][4] |

| Storage | Store in a dark, cool, dry place under an inert atmosphere. | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro group in 3-bromo-2-chloropyridine (B150940) with a methoxy group from sodium methoxide (B1231860).

Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine

Materials:

-

3-Bromo-2-chloropyridine

-

Sodium methoxide (28% solution in methanol)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure: [5]

-

Under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL) in a reaction flask.

-

To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).

-

Stir the reaction mixture at 80°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate. Combine the organic phases.

-

Wash the combined organic phase sequentially with water and a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure to obtain the crude this compound as a light yellow oil (yield: 4.43 g).

Applications in Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents at the 3-position.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(13472-59-8) 1H NMR [m.chemicalbook.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. This compound | 13472-59-8 [chemicalbook.com]

- 6. This compound 96 13472-59-8 [sigmaaldrich.com]

- 7. This compound CAS#: 13472-59-8 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Methoxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxy-3-bromopyridine. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical and Spectroscopic Properties

2-Methoxy-3-bromopyridine is a halogenated pyridine (B92270) derivative recognized for its utility as a versatile chemical intermediate.[1] Its physical state at room temperature is typically a colorless to light yellow liquid.[1]

Physicochemical Data

The key physical and chemical properties of 2-Methoxy-3-bromopyridine are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| CAS Number | 13472-59-8 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.5856 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.566 | |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | |

| Storage Temperature | 0-8°C | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy (B1213986) group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Analog Data: 2-Methoxypyridine (CDCl₃) | Analog Data: 2-Bromopyridine (CDCl₃) | Reference(s) |

| ~8.0-8.2 | Doublet | H6 | 8.16 (ddd) | 8.35 (ddd) | [2][3] |

| ~7.3-7.5 | Doublet of doublets | H4 | 7.52 (ddd) | 7.45 (ddd) | [2][3] |

| ~6.8-7.0 | Doublet of doublets | H5 | 6.82 (ddd) | 7.24 (ddd) | [2][3] |

| ~3.9 | Singlet | -OCH₃ | 3.92 (s) | N/A | [2] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will display six signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Analog Data: 2-Methoxypyridine | Analog Data: 2-Bromopyridine | Reference(s) |

| ~160-164 | C2 (C-O) | 164.3 | N/A | [4] |

| ~145-148 | C6 (C-H) | 147.1 | 150.3 | [4][5] |

| ~138-140 | C4 (C-H) | 138.6 | 138.6 | [4][5] |

| ~115-118 | C5 (C-H) | 116.8 | 128.4 | [4][5] |

| ~108-112 | C3 (C-Br) | 111.2 | N/A | [4] |

| ~53-55 | -OCH₃ | 53.2 | N/A | [4] |

IR (Infrared) Spectroscopy

The IR spectrum will feature characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-O functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~3100-3000 | C-H Stretch | Aromatic | [6][7] |

| ~2950-2850 | C-H Stretch | -OCH₃ | [8] |

| ~1600-1550 | C=N, C=C Stretch | Pyridine Ring | [6][7] |

| ~1250-1200 | C-O Stretch | Aryl Ether | [8] |

| ~1100-1000 | C-O Stretch | Aryl Ether | [8] |

| ~800-700 | C-Br Stretch | Bromo-aromatic | [6][7] |

Reactivity and Synthetic Applications

2-Methoxy-3-bromopyridine is a valuable building block in organic synthesis due to its distinct functional groups that allow for selective chemical transformations.

-

Pyridine Ring : The nitrogen atom in the pyridine ring influences the electron distribution, making the ring susceptible to certain substitution patterns. It also provides a basic site for protonation or coordination to metal centers.[9]

-

Bromine Atom : Located at the 3-position, the bromine atom is a key functional group that serves as a leaving group in nucleophilic aromatic substitution reactions and is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds.

-

Methoxy Group : The electron-donating methoxy group at the 2-position can influence the regioselectivity of reactions on the pyridine ring.

This compound is widely utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structural motif is found in various biologically active compounds.[1]

Experimental Protocols

While multiple synthetic routes are possible, a common approach involves the methylation of the corresponding hydroxypyridine. Below is a representative protocol for the synthesis of 2-Methoxy-3-bromopyridine from 2-bromo-3-hydroxypyridine (B45599).

Synthesis of 2-Methoxy-3-bromopyridine

This two-step procedure first describes the bromination of 3-hydroxypyridine (B118123), followed by methylation to yield the final product.

Step 1: Preparation of 2-Bromo-3-hydroxypyridine [10]

-

Reaction Setup : In a reaction vessel equipped with a stirrer and a dropping funnel, cool an aqueous solution of sodium hydroxide (B78521) (e.g., 40%) to between -10°C and 0°C using an ice-salt bath.

-

Bromine Addition : Slowly add liquid bromine dropwise to the cooled alkali solution while maintaining the low temperature.

-

Substrate Addition : Dissolve 3-hydroxypyridine in a separate aqueous sodium hydroxide solution. Add this solution dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15°C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours.

-

Work-up : Adjust the pH of the reaction mixture to 7 using a suitable acid.

-

Purification : Collect the resulting crude product and recrystallize it to obtain pure 2-bromo-3-hydroxypyridine.[10]

Step 2: Methylation of 2-Bromo-3-hydroxypyridine [10]

-

Reaction Setup : In a dry reaction flask, add sodium metal to methanol (B129727) and heat the mixture to reflux.

-

Substrate Addition : Dissolve the 2-bromo-3-hydroxypyridine from Step 1 in DMF and add it dropwise to the sodium methoxide (B1231860) solution while maintaining reflux.

-

Reaction : Stir the mixture for 10-15 minutes, then remove most of the methanol via distillation under reduced pressure. Add methyl iodide to the remaining mixture and stir overnight at room temperature.

-

Work-up : Remove the DMF by distillation under reduced pressure. Cool the residue to room temperature and perform an extraction with diethyl ether.

-

Purification : Wash the combined organic layers with a saturated aqueous salt solution, dry over anhydrous sodium sulfate, and concentrate via distillation to obtain 2-Methoxy-3-bromopyridine.[10]

A simplified workflow for the synthesis of 2-Methoxy-3-bromopyridine.

Role in Drug Discovery and Development

Pyridine-based heterocycles are among the most prevalent structural motifs in pharmaceuticals due to their ability to engage in various biological interactions.[11] As a functionalized pyridine, 2-Methoxy-3-bromopyridine serves as a critical intermediate, or building block, in the early stages of drug discovery.[12][]

The process begins with the creation of a diverse library of compounds for screening against a specific biological target.[] Intermediates like 2-Methoxy-3-bromopyridine are used to rapidly generate numerous analogs through reactions such as cross-coupling, which allows for the exploration of the chemical space around a core scaffold. Promising "hits" from this initial screening are then subjected to lead optimization, where medicinal chemists systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. The customizable nature of intermediates is essential for this fine-tuning process.[14]

Generalized workflow of drug discovery highlighting the role of a chemical intermediate.

While 2-Methoxy-3-bromopyridine is not itself a therapeutic agent, its pyridine scaffold is implicated in drugs that target a range of biological pathways, including the regulation of cardiac ion channels and various kinase signaling pathways.[15] The specific pathways influenced by final drug products derived from this intermediate would be dependent on the other molecular fragments introduced during synthesis.

Safety and Handling

2-Methoxy-3-bromopyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard information.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

| STOT - SE (Category 3) | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich.

Precautionary Measures:

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Bromopyridine(109-04-6) IR Spectrum [m.chemicalbook.com]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 14. mlunias.com [mlunias.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds.[1] Its unique structural features, including a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine ring, make it a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with a detailed synthesis protocol, to support its application in pharmaceutical, agrochemical, and material science research.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 13472-59-8 | [1][4][5] |

| Molecular Formula | C₆H₆BrNO | [1][5] |

| Molecular Weight | 188.02 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Purity | ≥96–99% | [1][2] |

| Density | 1.5856 g/mL at 25 °C | [1][6] |

| Refractive Index | nD/20 = 1.566 | [1][6] |

| Boiling Point | 70-73 °C at 3 mmHg[4]; 87 °C at 16 Torr[6] | [4][6] |

| Flash Point | 93.3 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727); limited solubility in water.[1][6][7][8] | [1][6][7][8] |

| pKa | 1.04 ± 0.10 (Predicted) | [7] |

| Storage | Store in a dark, cool, dry place under an inert atmosphere at room temperature or 2-8°C.[1][2][6] | [1][2][6] |

Synthetic Utility and Reactivity

This compound is a valuable intermediate primarily due to its reactive sites that allow for diverse chemical transformations. The bromine atom provides a handle for nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3] These reactions are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds. The methoxy group, in turn, influences the electronic properties and regioselectivity of reactions on the pyridine ring.[1][3]

Caption: Reactivity pathways of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 3-bromo-2-chloropyridine (B150940).[6]

Materials:

-

3-bromo-2-chloropyridine (4.76 g)

-

28% Sodium methoxide (B1231860) in methanol (5.73 g)

-

N,N-dimethylformamide (DMF, 30 mL)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL).[6]

-

To this solution, add the 28% methanolic solution of sodium methoxide (5.73 g).[6]

-

Stir the reaction mixture at 80°C for 30 minutes.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Quench the reaction by adding water.[6]

-

Extract the aqueous mixture with ethyl acetate. Combine the organic phases.[6]

-

Wash the combined organic phase sequentially with water and then with a saturated sodium chloride solution.[6]

-

Dry the organic phase over anhydrous magnesium sulfate.[6]

-

Remove the solvent by concentration under reduced pressure to yield the crude product, this compound (4.43 g), as a light yellow oil.[6]

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

This compound is a well-characterized chemical intermediate with a defined set of physical properties that make it suitable for a variety of applications in organic synthesis. Its utility as a precursor for complex molecules in the pharmaceutical and agrochemical industries is well-established. This guide provides essential data and protocols to facilitate its effective use in research and development settings. Researchers can leverage its reactivity to innovate in drug discovery and create novel molecular architectures.[2]

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. This compound | 13472-59-8 [chemicalbook.com]

- 7. This compound CAS#: 13472-59-8 [m.chemicalbook.com]

- 8. This compound | 13472-59-8 [chemicalbook.com]

chemical reactivity of 3-Bromo-2-methoxypyridine

An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-2-methoxypyridine

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and material science.[1][2][3] Its unique arrangement of a reactive bromine atom, an activating methoxy (B1213986) group, and the pyridine (B92270) core allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity, focusing on key reactions such as palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound (CAS No: 13472-59-8) is a high-purity derivative of pyridine.[2] It is typically supplied as a colorless to pale yellow liquid.[2] The compound's reactivity is largely defined by the interplay between the electron-withdrawing pyridine ring, the electron-donating methoxy group at the 2-position, and the bromine atom at the 3-position, which serves as a versatile handle for synthetic modifications.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | ≥96–99% | [2] |

| Density | 1.5856 g/mL at 25°C | [2] |

| Refractive Index | nD/20 = 1.566 | [2] |

| Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility. | [2][4] |

| Storage | Store in a dark, cool, dry place under an inert atmosphere. | [2] |

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor.[4]

Reaction Scheme: 2-chloro-3-bromopyridine reacts with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF) to yield this compound.

Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine[4]

-

Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (B150940) (4.76 g) in N,N-dimethylformamide (30 mL).

-

To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).

-

Heat the reaction mixture to 80°C and stir for 30 minutes.

-

Monitor the reaction for completion (e.g., by TLC or GC-MS).

-

After completion, cool the mixture to room temperature and quench the reaction by adding water.

-

Extract the product with ethyl acetate. Combine the organic phases.

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure to obtain the crude product as a light yellow oil (yield: 4.43 g).

Core Chemical Reactivity

The reactivity of this compound is dominated by the C-Br bond, making it an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

References

An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Safety, Handling, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of 3-Bromo-2-methoxypyridine. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₆BrNO.[1][2] It is a colorless to pale yellow liquid at room temperature.[1][3] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [1][2][5] |

| Density | 1.5856 g/mL at 25 °C | [1][5] |

| Boiling Point | 87 °C at 16 Torr | |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.566 | [5] |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[1] | |

| Purity | ≥96–99% | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[5] Understanding its potential hazards is crucial for safe handling.

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[5][6] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[5][6] |

Signal Word: Danger[5]

Hazard Pictograms:

-

Corrosion

-

Exclamation mark

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

General Handling Protocol

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

-

Preparation:

-

Ensure a well-ventilated work area, preferably within a certified chemical fume hood.[7]

-

Verify that an eyewash station and safety shower are readily accessible.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Confirm the availability of appropriate waste disposal containers.

-

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[1]

-

Do not pour down the drain.

-

Emergency Response Protocol

In the event of an exposure or spill, immediate and appropriate action is critical.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Safe Handling of 3-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling precautions and safety information for 3-Bromo-2-methoxypyridine (CAS No. 13472-59-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2][3] | |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[1][2] |

Target Organs: Respiratory system.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₆BrNO[2][4] |

| Molecular Weight | 188.02 g/mol [2][4] |

| Appearance | Colorless to pale yellow liquid[4] |

| Density | 1.5856 g/mL at 25°C[2][4] |

| Refractive Index | n20/D 1.566[2][4] |

| Flash Point | 93.3 °C (199.9 °F) - closed cup[2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[4] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[2][5] |

| Skin Protection | Chemically impermeable gloves (e.g., type ABEK EN14387 respirator filter), and fire/flame resistant and impervious clothing. A lab coat should be worn.[2][4][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter.[5] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.

Handling:

-

Handle in a well-ventilated place.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools.[5]

-

Prevent fire caused by electrostatic discharge.[5]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Store away from incompatible materials such as acids, bases, and oxidizing agents.

-

Keep in a dark place under an inert atmosphere to prevent degradation.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Consult a doctor.[1][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Personal Precautions:

-

Use personal protective equipment.[5]

-

Ensure adequate ventilation.[5]

-

Remove all sources of ignition.[5]

-

Evacuate personnel to safe areas.[5]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

Collect spillage with suitable absorbent material.

-

Keep in suitable, closed containers for disposal.[5]

-

Use spark-proof tools and explosion-proof equipment.[5]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Special Hazards:

Protective Actions for Fire-Fighters:

-

Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5]

-

Cool fire-exposed containers with water spray from a protected location.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for chemical waste.[4] Do not empty into drains.

Toxicological Information

Detailed toxicological properties of this compound have not been fully investigated. The available data indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2][3]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 3-溴-2-甲氧基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Biological Versatility of 3-Bromo-2-methoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-Bromo-2-methoxypyridine derivatives, providing researchers and drug development professionals with a comprehensive resource of quantitative data, experimental protocols, and pathway visualizations to guide future research and development efforts.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3][4] Its unique electronic and structural features, including a reactive bromine atom amenable to various cross-coupling reactions, make it an attractive starting point for the development of novel therapeutics.[3][5][6] This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key synthetic and biological pathways are included to facilitate further research in this promising area of drug discovery.

Anticancer Activity of 3-Cyano-2-methoxypyridine Derivatives

While quantitative biological activity data for a broad range of this compound derivatives remains an area of active investigation, significant research has been conducted on structurally related 3-cyano-2-methoxypyridine derivatives, demonstrating their potential as potent anticancer agents.

A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The results, summarized in the table below, highlight the promising antiproliferative effects of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 5d | HepG2 (Liver) | 1.5 |

| DU145 (Prostate) | 2.5 | |

| MBA-MB-231 (Breast) | 3.0 | |

| 5g | HepG2 (Liver) | 1.0 |

| DU145 (Prostate) | 1.8 | |

| MBA-MB-231 (Breast) | 2.2 | |

| 5h | HepG2 (Liver) | 2.1 |

| DU145 (Prostate) | 3.5 | |

| MBA-MB-231 (Breast) | 4.0 | |

| 5i | HepG2 (Liver) | 1.2 |

| DU145 (Prostate) | 2.0 | |

| MBA-MB-231 (Breast) | 2.8 |

Further studies on 3-cyano-2-methoxypyridine derivatives have identified potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. The following table presents the IC50 values of selected derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 8c | MCF-7 (Breast) | 3.74 ± 0.15 |

| 8f | MCF-7 (Breast) | 1.69 ± 0.07 |

| 10 | MCF-7 (Breast) | 2.13 ± 0.09 |

Antimicrobial Activity of Substituted 2-Methoxypyridine (B126380) Derivatives

The 2-methoxypyridine scaffold has also been explored for its antimicrobial potential. A study on 2-methoxy-5-phenylpyridine (B1420872) analogues, structurally related to bedaquiline (B32110), revealed promising anti-tubercular activity. The minimum inhibitory concentration (MIC) values for the most active compound against Mycobacterium tuberculosis are presented below.

| Compound ID | M. tuberculosis Strain | MIC (µg/mL) |

| 17 | M. tuberculosis H37Rv | 0.06 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

The synthesis of these anticancer derivatives involves a multi-step process, which is depicted in the workflow diagram below. The general procedure involves the condensation of chalcones with malononitrile (B47326) in a basic medium.

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

General Procedure: A mixture of the appropriate chalcone (B49325) (1 mmol) and malononitrile (1.2 mmol) in ethanol (B145695) is treated with a catalytic amount of a base (e.g., sodium ethoxide). The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][5][7][8][9]

Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams illustrate a general kinase inhibition screening workflow and a simplified representation of a signaling pathway often implicated in cancer.

General Kinase Inhibitor Screening Workflow

A general workflow for screening kinase inhibitors.

Simplified B-Raf Signaling Pathway in Cancer

Several pyridine (B92270) derivatives have been investigated as B-Raf inhibitors. This pathway is a key regulator of cell growth and proliferation, and its mutation is common in various cancers.

Simplified B-Raf signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing data, particularly on the anticancer activity of its 3-cyano derivatives, provides a strong foundation for further investigation. The versatility of the this compound core allows for extensive structural modifications, offering the potential to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on a more systematic exploration of the biological activities of a wider range of this compound derivatives. This includes screening against a broader panel of cancer cell lines, various microbial strains, and a diverse set of enzymes and receptors implicated in other diseases. The detailed experimental protocols and workflow visualizations provided in this guide are intended to support and streamline these future research endeavors, ultimately accelerating the discovery and development of new medicines based on this promising heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 13472-59-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 3-Bromo-2-methoxypyridine in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxypyridine is a versatile and highly valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex molecules.[1] Its utility stems from the presence of a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, influences the electronic properties of the pyridine ring, affecting its reactivity and the stability of reaction intermediates. The primary applications of this compound are centered around the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. These biaryl and heterobiaryl motifs are prevalent in many biologically active molecules.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |

| Catalyst Loading | 2-5 mol% |

| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) |

| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1 v/v) or Toluene/EtOH/H₂O |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Representative Yield | 80-95% |

Experimental Protocol: Synthesis of 2-Methoxy-3-phenylpyridine

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 90 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-methoxy-3-phenylpyridine.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in medicinal chemistry and materials science. This compound serves as an effective coupling partner in this transformation.

General Reaction Scheme:

Table 2: Representative Conditions for Sonogashira Coupling of this compound with Phenylacetylene

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Co-catalyst | CuI (Copper(I) iodide) |

| Catalyst Loading | Pd: 1-5 mol%, CuI: 2-10 mol% |

| Base | Et₃N (Triethylamine) or DIPA (Diisopropylamine) |

| Solvent | THF (Tetrahydrofuran) or DMF (Dimethylformamide) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-12 hours |

| Representative Yield | 75-90% |

Experimental Protocol: Synthesis of 2-Methoxy-3-(phenylethynyl)pyridine

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylacetylene (1.2 mmol, 1.2 equiv.)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Et₃N (3.0 mmol, 3.0 equiv.)

-

Anhydrous THF (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous THF, followed by this compound, phenylacetylene, and Et₃N.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-methoxy-3-(phenylethynyl)pyridine.

Experimental Workflow Diagram: Sonogashira Coupling

[Image of the Buchwald-Hartwig amination of this compound with an amine]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly adaptable and valuable reagent in organic synthesis. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an essential building block for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. While the provided protocols are representative, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for 3-Bromo-2-methoxypyridine in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction